The Chemical Profile of AMOZ: A Technical Guide
The Chemical Profile of AMOZ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological interactions of 3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone, commonly known as AMOZ. AMOZ is a significant metabolite of the nitrofuran antibiotic, furaltadone. Due to the carcinogenic properties of nitrofuran metabolites, their presence in food products is a critical concern for food safety and regulatory bodies worldwide. This document details the chemical identity of AMOZ, experimental protocols for its detection, and discusses its known biological activities, including its potential role in carcinogenesis.
Chemical Structure and Properties
AMOZ is a heterocyclic compound featuring an oxazolidinone core substituted with an amino group and a morpholinomethyl group. Its chemical identity is well-established and characterized by the following identifiers.
| Identifier | Value |
| IUPAC Name | 3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone |
| CAS Number | 43056-63-9 |
| Molecular Formula | C₈H₁₅N₃O₃ |
| Molecular Weight | 201.22 g/mol |
| SMILES | O=C1N(N)CC(CN2CCOCC2)O1 |
| InChI Key | TVHAMVOINIHMEX-UHFFFAOYSA-N |
Experimental Protocols
The detection of AMOZ in biological matrices and food products is crucial for regulatory monitoring. The primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Derivatization for LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction and derivatization of AMOZ from tissue samples for subsequent LC-MS/MS analysis.
Methodology:
-
Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Acid Hydrolysis: Treat the homogenate with hydrochloric acid to release protein-bound AMOZ residues. This step is typically performed overnight at an elevated temperature.
-
Neutralization and Derivatization: Neutralize the sample, and then add 2-nitrobenzaldehyde to derivatize the AMOZ. The derivatization reaction forms the Schiff base NP-AMOZ, which is more amenable to chromatographic separation and detection.
-
Liquid-Liquid Extraction: Extract the derivatized NP-AMOZ from the aqueous matrix using an organic solvent such as ethyl acetate.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
Competitive Enzyme-Linked Immunosorbent Assay (cELISA)
This protocol describes the principle of a competitive ELISA for the quantitative detection of AMOZ.
Methodology:
-
Coating: Coat microtiter plate wells with an AMOZ-protein conjugate (e.g., AMOZ-BSA).
-
Blocking: Block the uncoated sites in the wells to prevent non-specific binding.
-
Competitive Reaction: Add the prepared sample extract and a limited amount of anti-AMOZ antibody to the wells. Free AMOZ in the sample will compete with the coated AMOZ-protein conjugate for binding to the antibody.
-
Washing: Wash the plate to remove unbound components.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate Addition: Add a chromogenic substrate. The enzyme will catalyze a color change.
-
Measurement: Measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.
Biological Activity and Signaling Pathways
The primary toxicological concern associated with AMOZ is its potential carcinogenicity, a characteristic shared with other nitrofuran metabolites. While the precise signaling pathways of AMOZ are not fully elucidated, the available evidence points towards a mechanism involving the metabolic activation of the parent compound, furaltadone, into reactive species that can cause cellular damage, including DNA damage.
A related nitrofuran metabolite, 3-amino-2-oxazolidinone (AOZ), has been shown to be an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft. It is plausible that AMOZ may exert similar effects, although specific studies on AMOZ's interaction with MAO are limited.
Hypothesized Carcinogenic Mechanism
The carcinogenic potential of furaltadone and its metabolites is believed to stem from their metabolic activation into electrophilic intermediates. These reactive species can covalently bind to macromolecules such as DNA, RNA, and proteins, leading to mutations and cellular damage that can initiate the process of carcinogenesis.
Caption: Hypothesized pathway of furaltadone-induced carcinogenesis.
Potential Monoamine Oxidase Inhibition Pathway
Based on the known activity of the related metabolite AOZ, a potential signaling pathway for AMOZ could involve the inhibition of monoamine oxidase. This would lead to an accumulation of monoamine neurotransmitters and subsequent downstream effects.
Caption: Potential signaling pathway of AMOZ via MAO inhibition.
